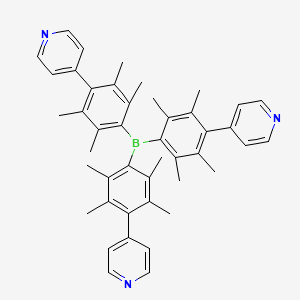
Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane is an organoboron compound known for its unique structural and electronic properties. This compound is characterized by the presence of three 2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl groups attached to a central boron atom. It is widely used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane typically involves the reaction of 2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenylboronic acid with a suitable boron source under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and base in an organic solvent . The reaction conditions are generally mild, making it an efficient and environmentally friendly process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration, are optimized to achieve maximum efficiency.
化学反応の分析
Types of Reactions
Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The pyridinyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and substituted pyridinyl derivatives.
科学的研究の応用
Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism by which Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The pyridinyl groups enhance the compound’s reactivity and selectivity in these reactions.
類似化合物との比較
Similar Compounds
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: This compound has similar boron-containing groups but different electronic properties.
2,4,6-Tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine: Another boron-containing compound used in similar applications.
Uniqueness
Tris(2,3,5,6-tetramethyl-4-(pyridin-4-yl)phenyl)borane is unique due to its specific structural arrangement and electronic properties, which make it highly effective in various chemical reactions and applications. Its ability to form stable complexes with nucleophiles and its reactivity in Suzuki–Miyaura coupling reactions set it apart from other similar compounds.
特性
分子式 |
C45H48BN3 |
|---|---|
分子量 |
641.7 g/mol |
IUPAC名 |
tris(2,3,5,6-tetramethyl-4-pyridin-4-ylphenyl)borane |
InChI |
InChI=1S/C45H48BN3/c1-25-31(7)43(32(8)26(2)40(25)37-13-19-47-20-14-37)46(44-33(9)27(3)41(28(4)34(44)10)38-15-21-48-22-16-38)45-35(11)29(5)42(30(6)36(45)12)39-17-23-49-24-18-39/h13-24H,1-12H3 |
InChIキー |
GAYXEDYGYJOTGG-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C(=C1C)C)C2=CC=NC=C2)C)C)(C3=C(C(=C(C(=C3C)C)C4=CC=NC=C4)C)C)C5=C(C(=C(C(=C5C)C)C6=CC=NC=C6)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


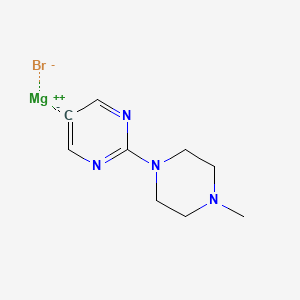
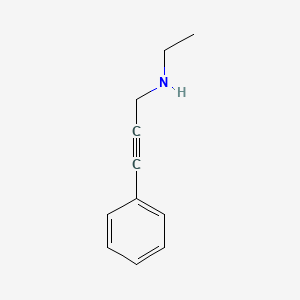

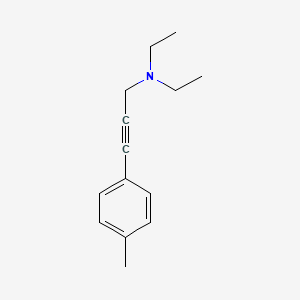
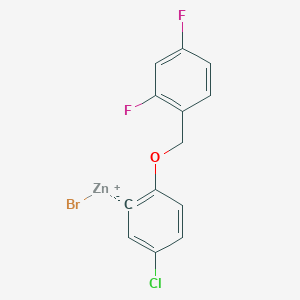
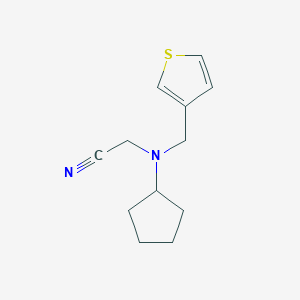
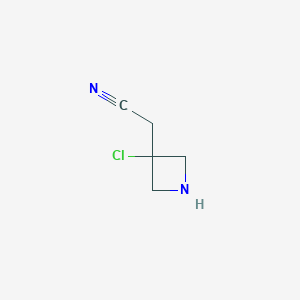
![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
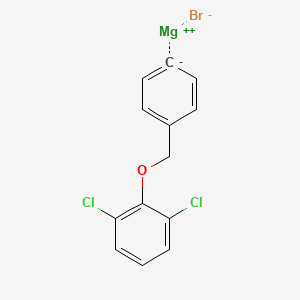
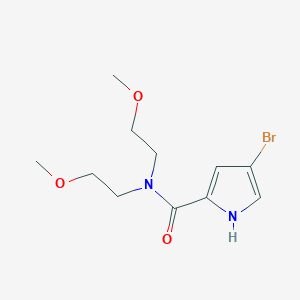
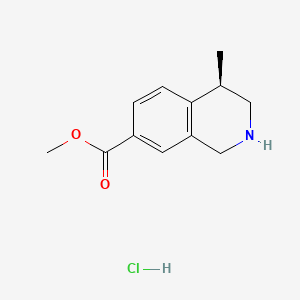
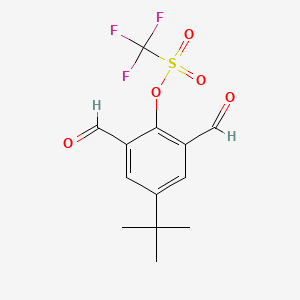
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
